Nargenicin

Description

Contextualization within Natural Products Chemistry and Polyketides

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery, providing a rich source of novel molecular architectures with potent biological activities. isomerase.com Among the vast diversity of natural products, polyketides represent a major class of secondary metabolites characterized by their complex structures derived from the repeated condensation of simple carboxylic acid units, a process that mirrors fatty acid biosynthesis. isomerase.comwikipedia.org Nargenicin (B1140494) is a prominent member of the polyketide family, specifically classified as a macrolide due to its large lactone ring. wikipedia.orgjmb.or.kr Its intricate structure, featuring a fused tricyclic core and a distinctive ether bridge, sets it apart and has made it a subject of considerable research interest. wikipedia.orgnih.gov

Historical Overview of this compound Discovery and Characterization

The journey of this compound research began with its initial isolation from the fermentation broths of several species of Nocardia, a genus of soil-dwelling actinobacteria. biorxiv.orgnih.gov The first reported isolation of this compound, initially designated as antibioticum CP-47,444, was from Nocardia argentinensis in 1977. jmb.or.krresearchgate.net Subsequent research has identified other Nocardia species as producers of this compound and its analogues. Notably, Nocardia sp. CS682, isolated from a soil sample in Korea, and the human pathogenic isolate Nocardia arthritidis have also been confirmed as producers of this unique antibiotic. jmb.or.krnih.govasm.orgnih.govresearchgate.net

Table 1: this compound Producing Organisms

| Organism | Reference |

|---|---|

| Nocardia argentinensis | wikipedia.orgjmb.or.krresearchgate.netnih.govnih.gov |

| Nocardia sp. CS682 | jmb.or.krbiorxiv.orgasm.orgnih.govkegg.jp |

| Nocardia arthritidis | nih.govnih.govresearchgate.net |

This compound A1 is the most well-known member of a larger family of structurally related macrolides. nih.govnih.gov These compounds share a common biosynthetic origin and a characteristic molecular scaffold but differ in their substitution patterns. Research into the biosynthesis of this compound has led to the identification and characterization of several analogues, some of which are biosynthetic intermediates, while others are products of engineered metabolic pathways. nih.govacs.org The diversity within the this compound family offers opportunities for structure-activity relationship studies and the potential development of new therapeutic agents. nih.gov

Table 2: Selected Members of the this compound Family

| Compound Name | Notes | Reference |

|---|---|---|

| This compound A1 | The originally discovered and most studied member. Also known as CP-47,444. | wikipedia.orgbiorxiv.orgnih.gov |

| 18-O-acetyl-nodusmicin | An acetylated derivative isolated from Nocardia sp. CS682. | nih.gov |

| 18-O-acetyl-nargenicin | Another acetylated derivative from Nocardia sp. CS682. | nih.gov |

| 23-demethyl 8,13-deoxy-nodusmicin | A novel analogue characterized during biosynthetic studies. | nih.govacs.org |

| 23-demethyl 8,13-deoxythis compound | A novel analogue with noted antitumor activity. | nih.govacs.orgresearchgate.net |

| 8,13-deoxynodusmicin | A biosynthetic precursor to nodusmicin. | nih.govacs.org |

| 8,13-deoxythis compound | A deoxygenated precursor to this compound, key to understanding the ether bridge formation. | nih.govnih.govacs.org |

| This compound C1 | A member of the this compound family produced by Nocardia sp. culture N467-32. | google.com |

Initial Isolation and Producing Organisms (e.g., Nocardia argentinensis, Nocardia sp. CS682, Nocardia arthritidis)

Significance and Research Trajectory of this compound

The significance of this compound in scientific research is multifaceted. Its potent activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), has been a primary driver of interest. wikipedia.orgjmb.or.krnih.gov Beyond its antibacterial properties, the unique chemical structure of this compound, particularly its ether-bridged cis-decalin motif, presents a fascinating challenge for synthetic chemists and a subject of study for understanding enzymatic reactions. nih.govnih.gov

The research trajectory has evolved from initial isolation and structure elucidation to in-depth investigations of its biosynthetic pathway. wikipedia.orgnih.govnih.gov This has involved identifying the gene cluster responsible for its production and characterizing the enzymes that catalyze key steps, such as the unusual intramolecular Diels-Alder reaction and the formation of the ether bridge. wikipedia.orgnih.govacs.org Furthermore, the discovery that this compound targets the replicative DNA polymerase DnaE has opened new avenues for understanding its mechanism of action and for the potential development of novel antibacterial agents. biorxiv.orgnih.govcaymanchem.com The continued exploration of the this compound family and their biological activities promises to yield further insights into natural product biosynthesis and may lead to the development of new therapeutic compounds. nih.govnih.govresearchgate.net

Propriétés

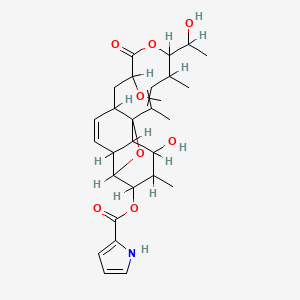

IUPAC Name |

[6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUSSARNQQYBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Nargenicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nargenicin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Nargenicin Biosynthesis

Identification and Annotation of Biosynthetic Gene Clusters (BGCs)

The genetic foundation for nargenicin (B1140494) production was uncovered through the identification of its biosynthetic gene cluster (BGC) in several species of the genus Nocardia. nih.govacs.org Researchers identified an 85 kb BGC in a human pathogenic isolate of Nocardia arthritidis, demonstrating that this single locus is solely responsible for this compound production. nih.govresearchgate.netresearchgate.net Similar gene clusters have been identified and characterized in other producing strains, such as Nocardia argentinensis and Nocardia sp. CS682. acs.orgasm.orgnih.gov

The this compound BGC in N. argentinensis (cataloged as MIBiG accession BGC0002024) contains 26 genes. asm.orgsecondarymetabolites.org The cluster in N. arthritidis (BGC0001875) is also well-documented. secondarymetabolites.org Genome mining of Nocardia sp. CS682, a known producer of this compound A1, revealed 44 putative BGCs, highlighting the genus's significant potential for producing diverse secondary metabolites. asm.org The direct capture and subsequent heterologous expression of the nar BGC from Nocardia sp. CS682 in Streptomyces venezuelae resulted in the successful production of this compound A1, confirming the cluster's function. acs.orgnih.govresearchgate.net

| Producing Organism | BGC Accession ID | Size (approx.) | Reference |

| Nocardia arthritidis | BGC0001875 | 85 kb | nih.govresearchgate.netsecondarymetabolites.org |

| Nocardia argentinensis | BGC0002024 | 69 kb | asm.orgsecondarymetabolites.org |

| Nocardia sp. CS682 | Not specified | Not specified | acs.orgnih.govasm.org |

Polyketide Synthase (PKS) System Analysis

The core scaffold of this compound is assembled by a Type I polyketide synthase (PKS), a large, multi-domain enzymatic assembly line. asm.orgwikipedia.org Type I PKS systems are characterized by multifunctional proteins containing multiple modules, where each module is responsible for one cycle of polyketide chain elongation. wikipedia.orgnih.govjmb.or.kr

A Type I PKS module is composed of several domains, each with a specific catalytic function. google.comnih.gov The minimal, essential domains for chain extension are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. wikipedia.org The this compound PKS follows this modular architecture.

Acyltransferase (AT): Selects the specific building block (an acyl-CoA, such as malonyl-CoA or methylmalonyl-CoA) for each extension step. nih.gov

Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheine arm. wikipedia.org

Ketosynthase (KS): Catalyzes the carbon-carbon bond-forming Claisen condensation between the growing chain (attached to the KS domain) and the new extender unit (attached to the ACP domain). wikipedia.org

In addition to these core domains, modules can contain optional domains that modify the β-keto group formed after each condensation, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains. The specific combination of these optional domains within each module dictates the reduction state and final structure of the polyketide backbone. google.com

The catalytic cycle within each this compound PKS module begins with the AT domain loading an appropriate extender unit onto its partner ACP domain. nih.gov The KS domain of the same module then catalyzes the decarboxylative condensation of this ACP-bound unit with the polyketide chain passed from the ACP of the preceding module. wikipedia.org The resulting, now elongated, β-keto chain remains attached to the current module's ACP domain. nih.gov If present, the KR, DH, and ER domains will then act sequentially to modify the β-keto group. The final, fully assembled polyketide chain is released from the PKS, typically by a thioesterase (TE) domain located at the end of the last module.

Module and Domain Architecture

Post-PKS Tailoring Modifications

After the polyketide chain is synthesized and released from the PKS, it undergoes a series of crucial modifications by tailoring enzymes encoded within the BGC. These enzymes are responsible for installing key functional groups and performing cyclizations that are critical for the compound's final structure and activity.

A defining structural feature of the this compound family is the rare ether-bridged cis-decalin motif. nih.govresearchgate.net Research has revealed that this bridge is formed late in the biosynthetic pathway. The enzyme responsible is a putative iron-α-ketoglutarate-dependent dioxygenase, identified as NarN or NgnO3. nih.govresearchgate.netresearchgate.net This enzyme catalyzes the formation of the C8-C13 ether bridge by acting on the precursor 8,13-deoxythis compound, a newly identified intermediate in the pathway. nih.govresearchgate.netresearchgate.net This oxidative cyclization is a critical post-PKS modification step.

The post-PKS modification pathway has been further deciphered through the characterization of biosynthetic intermediates and the products of gene inactivation studies. acs.orgnih.gov The functions of several key tailoring enzymes from Nocardia sp. CS682 have been investigated through in vitro enzymatic reactions and the isolation of novel this compound analogues. acs.orgnih.govresearchgate.net

NgnO3: As mentioned, this enzyme, a dioxygenase, is responsible for the formation of the characteristic ether bridge. researchgate.net

NgnP1 and NgnM: The precise roles of these enzymes were investigated by characterizing novel analogues. acs.orgnih.gov These studies led to the isolation and characterization of compounds such as 23-demethyl 8,13-deoxynodusmicin and 23-demethyl 8,13-deoxythis compound, extending the understanding of the key post-PKS modification steps. acs.orgnih.govresearchgate.net

NgnN3, NgnN4, NgnN5: These enzymes are involved in forming the pyrrole-2-carboxylate moiety attached to the macrolide core. nih.gov The biosynthesis of this moiety starts from L-proline, which is activated by the proline adenyltransferase (NgnN4), transferred to a carrier protein (NgnN5), and finally oxidized by a flavin-dependent dehydrogenase (NgnN3) to form the pyrrole (B145914) ring. nih.gov

Metabolic profiling of Nocardia sp. CS682 also led to the isolation of other derivatives, such as 18-O-acetyl-nodusmicin and 18-O-acetyl-nargenicin, which further illuminates the tailoring steps in this compound biosynthesis. acs.orgnih.gov

| Enzyme | Proposed Function | Reference |

| NgnO3 (NarN) | Dioxygenase; catalyzes C8-C13 ether bridge formation | nih.govresearchgate.netresearchgate.net |

| NgnP1 | Involved in post-PKS tailoring | acs.orgnih.gov |

| NgnM | Involved in post-PKS tailoring | acs.orgnih.gov |

| NgnN3 | Dehydrogenase; involved in pyrrole ring formation from proline | nih.gov |

| NgnN4 | Proline adenyltransferase; activates proline for pyrrole synthesis | nih.gov |

| NgnN5 | Proline carrier protein; tethers activated proline | nih.gov |

Mechanisms of Decalin Moiety Formation

The characteristic decalin ring system of this compound is a product of a sophisticated intramolecular Diels-Alder (IMDA) reaction. nih.gov This crucial step in the biosynthetic pathway involves the cyclization of a linear polyketide precursor, which is assembled by a Type I polyketide synthase (PKS). nih.govresearchgate.net The PKS orchestrates the formation of a polyene chain with a specific arrangement of a diene and a dienophile. acs.org The subsequent [4+2] cycloaddition between these two functionalities gives rise to the fused bicyclic decalin core. acs.org

Notably, in the case of this compound, this reaction results in the formation of a rare cis-decalin motif. researchgate.netfrontiersin.org The stereoselectivity of this transformation is a critical aspect of the biosynthesis, and while the precise enzymatic control is still under investigation, it is believed to be catalyzed by a specific Diels-Alderase enzyme. acs.org Such enzymes provide a chiral environment within their active sites that directs the cyclization to yield a single, specific stereoisomer. acs.org The identification of the this compound biosynthetic gene cluster (BGC) has paved the way for the characterization of the enzymes responsible for both the formation of the decalin core and its subsequent modifications, such as the installation of a unique ether bridge. researchgate.netfrontiersin.org

Biosynthetic Origin of Specific Moieties

The complex structure of this compound is adorned with several unique chemical moieties, the origins of which have been elucidated through detailed biosynthetic studies.

Pyrrole Moiety: The pyrrole-2-carboxylate ester group found in this compound A1 is derived from the amino acid L-proline. nih.govresearchgate.netfrontiersin.org The biosynthesis of this moiety is a multi-step enzymatic process encoded by a set of genes within the this compound BGC. nih.gov In Nocardia sp. CS682, these genes have been identified as ngnN4, ngnN5, and ngnN3. nih.gov The process is initiated by the enzyme NgnN4, a proline adenyltransferase, which activates L-proline to L-prolyl-AMP. nih.govresearchgate.net This activated proline is then transferred to a proline carrier protein, NgnN5. nih.govresearchgate.net Finally, a flavin-dependent acyl-coenzyme A dehydrogenase, NgnN3, catalyzes a two-step oxidation of the prolyl-S-PCP intermediate to yield the final pyrrole-2-carboxylate moiety. nih.govresearchgate.net

| Gene | Protein | Function in Pyrrole Moiety Biosynthesis |

| ngnN4 | NgnN4 (Proline Adenyltransferase) | Catalyzes the ATP-dependent activation of L-proline to L-prolyl-AMP. |

| ngnN5 | NgnN5 (Proline Carrier Protein) | Accepts the activated L-prolyl group from NgnN4. |

| ngnN3 | NgnN3 (Flavin-dependent Acyl-CoA Dehydrogenase) | Catalyzes the two-step oxidation of the prolyl intermediate to form pyrrole-2-carboxylate. |

Methyl Oleate (B1233923): It is important to clarify that methyl oleate is not a biosynthetic precursor that is incorporated into the this compound structure. Instead, studies have shown that the supplementation of culture media with methyl oleate significantly enhances the production of this compound A1 in its native producer, Nocardia sp. CS682, as well as in metabolically engineered strains. core.ac.ukresearchgate.netnih.gov This suggests that methyl oleate likely acts as a metabolic stimulant or a readily available source of precursor units, such as acetyl-CoA and propionyl-CoA, which are the fundamental building blocks for the polyketide backbone of this compound.

Heterologous Expression and Pathway Reconstruction

The challenges associated with the genetic manipulation of the native this compound producer, Nocardia, have spurred the development of heterologous expression systems to study and engineer its biosynthetic pathway.

Transfer of this compound BGC to Surrogate Hosts (e.g., Streptomyces venezuelae)

Researchers have successfully transferred the entire this compound biosynthetic gene cluster (BGC) from Nocardia sp. CS682 into the more genetically tractable surrogate host, Streptomyces venezuelae. acs.orgfrontiersin.org This was achieved using a "direct capture" method, which allows for the cloning of large DNA fragments, such as entire BGCs, directly from the genomic DNA of the native producer. nih.govacs.org

The heterologous expression of the nar BGC in S. venezuelae resulted in the successful production of this compound A1, confirming that the cloned gene cluster is complete and functional in the surrogate host. nih.govacs.org This achievement not only provides a platform for dissecting the function of individual genes within the pathway but also opens up avenues for pathway engineering to generate novel this compound analogues. The reconstruction of the this compound pathway in a heterologous host has been instrumental in characterizing the roles of post-PKS tailoring enzymes and has led to the isolation of new derivatives of this compound. nih.govacs.org

| Host Organism | Method | Outcome |

| Streptomyces venezuelae | Direct capture and heterologous expression of the nar BGC from Nocardia sp. CS682 | Successful production of this compound A1 and characterization of novel analogues. |

Chemical Synthesis and Derivatization Strategies

Synthetic Approaches Towards the Nargenicin (B1140494) Core Structure

The core structure of this compound includes a large lactone ring fused with a tricyclic system containing a cis-decalin moiety and a distinctive ether bridge wikipedia.orgsioc-journal.cnresearchgate.net. The biosynthesis of this compound involves the formation of a polyketide chain, followed by a ring closure to form the lactone and a Diels-Alder reaction to construct the fused cyclohexane/cyclohexene rings wikipedia.org. Synthetic strategies towards this complex core have explored various powerful methodologies.

Key Methodologies (e.g., Diels-Alder reactions, intramolecular Michael addition, SN2 etherification)

Diels-Alder reactions are a cornerstone in organic synthesis for constructing cyclic systems with high stereoselectivity and have been strategically applied in approaches to the this compound core numberanalytics.com. This [4+2] cycloaddition reaction between a diene and a dienophile is crucial in forming the fused cyclohexane/cyclohexene rings of the this compound core, mirroring a key step in its proposed biosynthesis wikipedia.orgsioc-journal.cnacs.orgdigitellinc.comresearchgate.netescholarship.org. Studies towards the synthesis of the tricyclic core of streptoseomycin, a related this compound family member, have also highlighted the importance of intramolecular Michael addition and intramolecular SN2 etherification in constructing the ether-bridged cis-decalin system sioc-journal.cn. Efforts towards the total synthesis of this compound A1 have involved constructing the highly-oxidized cis-decalin core through a Diels-Alder reaction utilizing benzoquinone as the dienophile digitellinc.com.

Total Synthesis Efforts for this compound A1 and Analogues

The structural complexity of this compound A1 has made it a compelling target for total synthesis. Several approaches have been reported aiming to construct the complete carbon framework and incorporate the requisite stereochemistry and functional groups acs.orgdigitellinc.comdigitellinc.com. One notable strategy towards the synthesis of the this compound carbon framework involved a highly stereoselective transannular Diels-Alder reaction of an 18-membered macrolide acs.orgacs.org. This key step successfully provided the tricyclic system acs.org. The total synthesis of (+)-18-deoxythis compound A1, an analogue of this compound A1, has also been achieved researchgate.netacs.orgsyr.edu. This represented the first total synthesis of a member of the this compound macrolide family syr.edu.

Semi-synthetic and Chemoenzymatic Modifications

Beyond total synthesis, semi-synthetic and chemoenzymatic approaches have been employed to modify this compound A1, aiming to generate novel analogues with potentially altered or improved properties researchgate.netdntb.gov.uaresearchgate.netfrontiersin.orgjmb.or.krnih.govmdpi.comnih.govresearchgate.net. These methods offer alternative routes to diversify the this compound scaffold compared to traditional chemical synthesis, which can face limitations due to the complex and sensitive nature of the macrolactone ring and its substituents nih.gov. Chemoenzymatic strategies, in particular, leverage the specificity of enzymes to introduce modifications at defined positions frontiersin.orgjmb.or.kr.

Mechanism of Action Studies

Identification of Molecular Targets

Research indicates that nargenicin (B1140494) exerts its antibacterial effects primarily through the inhibition of bacterial DNA polymerases.

Inhibition of Bacterial DNA Polymerase DnaE/DnaE1

This compound has been identified as an inhibitor of bacterial replicative DNA polymerases, specifically DnaE in Staphylococcus aureus and DnaE1 in Mycobacterium tuberculosis (Mtb). acs.orgbiorxiv.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov Studies have shown that this compound inhibits the activity of purified Mtb DnaE1, although at higher concentrations compared to its effect on S. aureus DnaE. acs.orgbiorxiv.orgnih.gov For instance, the IC₅₀ value for this compound against Mtb DnaE1 was found to be 125 nM, while against S. aureus DnaE it was 6 nM under specific assay conditions. acs.orgbiorxiv.orgnih.gov The replicative DNA polymerase in Escherichia coli, DNA polymerase III α (Pol IIIα), was significantly inhibited by this compound only at much higher concentrations (> 10 μM). acs.orgbiorxiv.orgnih.gov This differential inhibition suggests variations in polymerase susceptibility to this compound across bacterial species. acs.orgbiorxiv.orgnih.gov

Below is a table summarizing the inhibitory concentrations of this compound against different bacterial DNA polymerases:

| Bacterial Species | DNA Polymerase Target | IC₅₀ (nM) |

| Staphylococcus aureus | DnaE | 6 |

| Mycobacterium tuberculosis | DnaE1 | 125 |

| Escherichia coli | Pol IIIα | > 10000 |

DNA-Dependent Binding Modality

Structural analysis using cryo-electron microscopy (cryo-EM) has revealed that the binding of this compound to Mtb DnaE1 is dependent on the presence of DNA. acs.orgbiorxiv.orgnih.govresearchgate.netnih.govresearchgate.netacs.org this compound binds within the polymerase active site, positioned between the last base pair of the DNA duplex, the first base of the template strand, and the fingers domain of the polymerase. acs.orgbiorxiv.org This binding mode allows this compound to occupy the space typically taken by both the incoming nucleotide and the templating base, effectively mimicking a newly synthesized base pair. acs.orgbiorxiv.org This DNA-dependent binding mechanism is consistent with observations that this compound binding to S. aureus DnaE also requires DNA. nih.gov The differential potency of this compound across different bacterial polymerases may be linked to the DNA binding affinity of these respective enzymes. acs.orgnih.govresearchgate.netresearchgate.netacs.org

Impact on Macromolecular Synthesis

This compound's inhibition of DNA polymerase directly impacts macromolecular synthesis within bacterial cells.

Differential Inhibition of DNA Synthesis

Studies employing macromolecular incorporation assays have demonstrated that this compound selectively inhibits DNA synthesis in bacteria. acs.orgbiorxiv.orgnih.govresearchgate.net In Mycobacterium tuberculosis, this compound treatment resulted in a significant reduction in the incorporation of radiolabeled precursors into DNA. acs.orgbiorxiv.orgnih.govresearchgate.net For instance, treatment of Mtb with this compound at 2× and 20× the minimum inhibitory concentration (MIC) led to approximately 60% and >95% reduction in [³H]-uracil incorporation, respectively, which is indicative of inhibited DNA synthesis. acs.orgbiorxiv.orgnih.gov This profound effect on DNA synthesis aligns with the identification of DnaE1 as its target. acs.orgbiorxiv.orgnih.gov

Effects on RNA, Protein, and Cell Wall Synthesis

In contrast to its strong inhibitory effect on DNA synthesis, this compound has shown limited impact on the synthesis of other essential macromolecules, including RNA, protein, peptidoglycan (a key component of the cell wall), and fatty acids. acs.orgbiorxiv.orgnih.govresearchgate.net Macromolecular incorporation assays in Mtb treated with this compound at varying concentrations showed only limited reduction in the incorporation of precursors for these other synthesis pathways compared to untreated controls. acs.orgbiorxiv.orgnih.govresearchgate.net This selectivity for DNA synthesis highlights this compound's targeted mechanism of action on the bacterial replication machinery. acs.orgbiorxiv.orgnih.gov

Induction of Cellular Responses

Genotoxic Effects and DNA Damage Response in Mycobacteria

This compound has been identified as a bactericidal genotoxin in Mycobacterium tuberculosis (Mtb), inducing a DNA damage response. Studies have shown that this compound inhibits growth in Mtb by blocking the replicative DNA polymerase, DnaE1. acs.orgnih.govresearchgate.netbiorxiv.orgnih.gov The interaction involves this compound binding to Mtb DnaE1 in a DNA-dependent manner, where it wedges itself between the terminal base pair of the DNA and the polymerase, occupying the space of both the incoming nucleotide and the templating base. acs.orgnih.govresearchgate.netnih.gov This disruption of replisome function triggers a physiological response in Mtb that resembles the effects of genotoxins causing double-stranded breaks. acs.orgnih.gov

The DNA damage response induced by this compound in Mtb includes the upregulation of genes involved in recombination repair (recA), DNA-damage-induced mutagenesis and damage tolerance (dnaE2, imuA', imuB), a DSB-resecting motor-nuclease (adnAB), and a cell wall hydrolase (chiZ). acs.orgnih.gov However, the LexA/RecA-dependent DNA repair, damage tolerance, and SOS mutagenesis systems appear unable to rescue mycobacteria from the growth inhibitory effects of this compound. nih.gov Instead, an arrest in cell division, characterized by cellular elongation, seems to precede cell death. nih.gov

This compound inhibits the activity of Mtb DnaE1, albeit at higher concentrations compared to Staphylococcus aureus DnaE. acs.orgbiorxiv.org The sensitivity to this compound appears to be partly linked to the DNA binding affinity of the replicative polymerase across different bacterial species. acs.orgnih.govresearchgate.netnih.gov

Modulation of Cell Cycle Progression (e.g., G2/M arrest by analogues)

Analogues of this compound A1 have demonstrated the ability to modulate cell cycle progression in cancer cells. Specifically, the analogue 23-demethyl 8,13-deoxythis compound (referred to as compound 9 in some studies) has been shown to induce G2/M cell cycle arrest in gastric cancer cells (AGS cells). nih.govresearchgate.netacs.orgnih.govnih.govresearchgate.netmdpi.com This effect contributes to its growth inhibitory properties against these cells. nih.govresearchgate.netacs.orgnih.govnih.govresearchgate.netmdpi.com Studies involving the knockdown of Cyclophilin A (CypA), a potential target of compound 9, also resulted in G2/M cell cycle arrest in AGS cells, suggesting a correlation between CypA modulation and cell cycle effects. nih.govmdpi.comresearchgate.net

Apoptosis and Autophagy Induction by Analogues

Several studies highlight the capacity of this compound A1 analogues to induce apoptosis and autophagy in cancer cells. Compound 9, a novel analogue, has been shown to induce both apoptosis and autophagy in AGS gastric cancer cells. nih.govresearchgate.netacs.orgnih.govresearchgate.net This induction of programmed cell death is considered a key mechanism contributing to its anticancer activity. nih.govresearchgate.netacs.orgnih.govresearchgate.net The apoptosis induced by compound 9 is reported to be mediated, at least in part, through reactive oxygen species (ROS) and caspase activation. nih.govnih.gov Furthermore, the induction of apoptosis and autophagy by compound 9 is associated with the downregulation of the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.netnih.govmdpi.com Similar to the cell cycle effects, knockdown of CypA in AGS cells also led to increased apoptotic cell populations, further supporting the link between CypA and the pro-apoptotic effects of compound 9. nih.govmdpi.comresearchgate.net this compound A1 itself has also been reported to protect cells from tacrolimus-induced apoptosis, partially through scavenging reactive oxygen species and suppressing the mitochondrion-dependent apoptotic pathway. researchgate.netkarger.comqucosa.de

Elucidation of Signaling Pathway Modulation

NF-κB Pathway Inhibition

This compound A1 has been shown to exert anti-inflammatory effects by blocking the NF-κB signaling pathway. medchemexpress.comnih.govnih.govresearchgate.nethoelzel-biotech.com Studies in lipopolysaccharide (LPS)-stimulated macrophages demonstrated that this compound A1 treatment inhibited the LPS-mediated nuclear translocation of nuclear factor-kappa B (NF-κB) and the degradation of its inhibitor, IκB-α. nih.govnih.govresearchgate.net This suggests that this compound A1's anti-inflammatory and antioxidant effects are, at least in part, related to the inactivation of the NF-κB signaling pathway. nih.govnih.govresearchgate.net

PI3K/AKT/mTOR Pathway Downregulation by Analogues

Downregulation of the PI3K/AKT/mTOR signaling pathway is a notable mechanism of action for this compound A1 analogues, particularly compound 9. Research indicates that compound 9 inhibits the growth of gastric cancer cells by downregulating this pathway. nih.govresearchgate.netnih.govmdpi.com This downregulation is associated with the induction of G2/M cell cycle arrest, apoptosis, and autophagy. nih.govresearchgate.netnih.govmdpi.com Knockdown of CypA, a target of compound 9, also resulted in the inhibition of phosphorylation of PI3K, AKT, and mTOR, further supporting the role of this pathway in the analogue's effects. nih.govmdpi.comresearchgate.net

VEGF/VEGFR2 and HIF-1α/VEGF Pathway Modulation by Analogues

Novel this compound A1 analogues have demonstrated antiangiogenic activity through the modulation of the VEGF/VEGFR2 and HIF-1α/VEGF pathways. Compound 9 has been shown to inhibit angiogenesis by downregulating endothelial VEGF/VEGFR2 signaling. nih.govresearchgate.netresearchgate.netkarger.comqucosa.demdpi.com It also suppresses the tumoral HIF-1α/VEGF pathway. nih.govresearchgate.netresearchgate.netkarger.comqucosa.demdpi.com Specifically, compound 9 decreased the expression of HIF-1α and VEGF induced by hypoxia in gastric cancer cells. nih.govresearchgate.net These findings suggest that the antiangiogenic activity of compound 9 is mediated through the dual downregulation of VEGF/VEGFR2-mediated signaling in endothelial cells and HIF-1α/VEGF expression in tumor cells. nih.govresearchgate.netresearchgate.netkarger.comqucosa.demdpi.com

Cyclophilin A as a Potential Target for Analogues

Research has identified Cyclophilin A (CypA) as a potential molecular target for analogues derived from the macrolide antibiotic this compound A1. While this compound A1 itself is known for its antibacterial properties, particularly against Gram-positive bacteria wikipedia.orgabcam.com, a novel analogue, 23-demethyl 8,13-deoxythis compound (referred to as compound 9 in several studies), has demonstrated promising anticancer activities distinct from the parent compound researchgate.netsemanticscholar.orgmdpi.comtandfonline.com.

Detailed studies, particularly in gastric cancer (GC) and non-small cell lung cancer (NSCLC) cancer stem cells (CSCs), have investigated the mechanism by which compound 9 exerts its effects, pointing towards an interaction with CypA. Cyclophilin A is a ubiquitous protein with peptidyl-prolyl isomerase (PPIase) activity that plays crucial roles in protein folding, trafficking, and various signaling pathways semanticscholar.orgmdpi.com. Extracellular CypA can bind to CD147, a transmembrane protein, initiating downstream signaling cascades involved in processes like cell proliferation, migration, invasion, and angiogenesis semanticscholar.orgmdpi.com.

Research employing techniques such as two-dimensional gel electrophoresis (2-DE) coupled with MALDI/TOF/MS, Western blotting, Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA) has provided evidence for the specific interaction between compound 9 and CypA mdpi.comnih.govresearchgate.net. These studies revealed that treatment with compound 9 significantly suppressed the expression of CypA in cancer cells mdpi.comnih.govresearchgate.net. Furthermore, compound 9 was shown to downregulate the CD147-mediated mitogen-activated protein kinase (MAPK) signaling pathway, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated protein kinase 1/2 (ERK1/2), by inhibiting the expression of both CypA and its receptor CD147 semanticscholar.orgmdpi.comtandfonline.commdpi.comnih.gov.

In silico docking analyses have also supported the interaction between compound 9 and CypA, suggesting that the analogue's structure is compatible with the cyclosporin (B1163) A binding site on CypA mdpi.comnih.gov. This indicates a potential competitive or similar binding mechanism to that of cyclosporin A (CsA), a well-known CypA inhibitor semanticscholar.orgnih.gov.

The functional consequences of compound 9 targeting CypA have been explored in various cancer cell lines. Studies in gastric cancer cells demonstrated that the suppressive effects of compound 9 on proliferation, migration, invasion, and angiogenesis were significantly correlated with the effects observed upon CypA knockdown mdpi.comnih.gov. CypA silencing mimicked the effects of compound 9, reducing CD147 expression and the phosphorylation of JNK and ERK1/2 mdpi.comnih.gov. Additionally, compound 9 and CypA knockdown were found to induce G2/M cell cycle arrest and caspase-mediated apoptosis, inhibit matrix metalloproteinase (MMP)-2 and MMP-9 expression, inactivate the PI3K/AKT/mTOR pathway, and suppress the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) mdpi.comnih.gov.

In the context of NSCLC CSCs, compound 9 significantly inhibited cell proliferation and tumorsphere formation mdpi.comresearchgate.net. This inhibition was associated with the activation of the intrinsic apoptotic pathway and a reduction in the expression of key CSC markers such as integrin α6, CD133, CD44, ALDH1A1, Nanog, Oct4, and Sox2 mdpi.com. These effects were attributed to the dual downregulation of the CypA/CD147 axis and epidermal growth factor receptor (EGFR) activity, suggesting crosstalk between these pathways in regulating NSCLC CSC growth mdpi.com.

Data on the inhibitory effect of compound 9 on the proliferation of NSCLC CSCs has been reported, providing quantitative measures of its potency. The half-maximal inhibitory concentration (IC50) values for compound 9 varied depending on the specific NSCLC cell line-derived CSCs tested researchgate.net.

| Compound | A549 CSCs IC50 (µM) | NCI-H1299 CSCs IC50 (µM) | NCI-H1650 CSCs IC50 (µM) | HCC827 CSCs IC50 (µM) |

| Compound 9 | 49.03 ± 0.015 | 57.56 ± 0.036 | 29.18 ± 0.027 | 25.57 ± 0.014 |

*Data derived from research on the effects of natural CypA inhibitors on NSCLC CSCs proliferation. researchgate.net

These findings collectively highlight Cyclophilin A as a significant molecular target for the this compound A1 analogue, 23-demethyl 8,13-deoxythis compound (compound 9), and underscore its potential as a therapeutic agent for various cancers by disrupting CypA-mediated signaling pathways.

Preclinical and Mechanistic Biological Activities

Antimicrobial Spectrum and Potency in In Vitro Models

Nargenicin (B1140494) has demonstrated activity primarily against Gram-positive bacteria. wikipedia.orgacs.orgnih.govbiorxiv.orgjcdr.netresearchgate.netacs.org Its mechanism of action involves targeting the replicative DNA polymerase, DnaE, in bacteria like Staphylococcus aureus. acs.orgnih.govbiorxiv.orgnih.gov

Activity against Gram-Positive Bacteria (e.g., MRSA, S. aureus, M. luteus, Streptococcus, Enterococcus, Clostridium)

This compound exhibits strong antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). wikipedia.orgresearchgate.netacs.org Studies have shown that this compound A1 is more active in vitro against Staphylococcus strains and shows pronounced activity against Streptococcus. jcdr.net It has demonstrated stronger anti-MRSA activity compared to oxacillin, monensin, erythromycin, spiramycin, and vancomycin. jcdr.net While its activity against Staphylococcus aureus strains is comparable to erythromycin, its cytotoxicity is reported to be remarkably lower. jcdr.net

This compound A1 has also shown activity against Micrococcus luteus. acs.orgnih.govbiorxiv.orgresearchgate.net The mean minimum inhibitory concentration (MIC) of this compound A1 for S. aureus was found to be 3.97 µg/mL. jcdr.net For Methicillin-Sensitive Staphylococcus aureus (MSSA), MRSA, and Vancomycin-Resistant Staphylococcus aureus (VRSA), the mean MIC values were 0.06 µg/mL, 0.12 µg/mL, and 25 µg/mL, respectively. jcdr.net Against Streptococcus, the lowest mean MIC of this compound A1 was observed at 0.017 µg/mL. jcdr.net The highest mean MIC value was recorded for Enterococcus at 27.34 µg/mL. jcdr.net this compound A1 has also demonstrated activity against Clostridium. researchgate.net

Interactive Data Table 1: In Vitro Activity of this compound A1 Against Gram-Positive Bacteria

| Bacterial Species/Strain | Mean MIC (µg/mL) | Notes | Source |

| Staphylococcus aureus | 3.97 | Overall mean | jcdr.net |

| MSSA | 0.06 | jcdr.net | |

| MRSA | 0.12 | Stronger activity than several other antibiotics jcdr.net | |

| VRSA | 25 | jcdr.net | |

| Streptococcus | 0.017 | Lowest mean MIC observed | jcdr.net |

| Enterococcus | 27.34 | Highest mean MIC observed | jcdr.net |

| Micrococcus luteus | Not specified | Activity observed | acs.orgnih.govbiorxiv.orgresearchgate.net |

| Clostridium | Not specified | Activity observed | researchgate.net |

Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis, M. smegmatis)

This compound has shown antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb) and Mycobacterium smegmatis (Msm). acs.orgnih.govbiorxiv.orgresearchgate.net It is bactericidal against Mtb in vitro. acs.orgbiorxiv.orgresearchgate.net The minimum inhibitory concentration (MIC) of this compound against Mtb H37Rv under standard culture conditions (7H9/OADC/Tw) was 12.5 µM. acs.orgnih.govbiorxiv.orgresearchgate.net this compound demonstrated comparable activity against a range of drug-sensitive and drug-resistant clinical isolates of Mtb and was active against M. smegmatis. acs.orgnih.govbiorxiv.org The activity against Mtb was significantly reduced when Tween-80 was replaced by Tyloxapol in the culture medium. acs.orgnih.govbiorxiv.org This suggests a synergistic effect of Tween-80, similar to observations with other TB drugs like rifampicin (B610482) and streptomycin. acs.orgnih.gov this compound inhibits DNA synthesis in Mtb, consistent with the inhibition of the DNA polymerase activity of purified DnaE1. acs.orgnih.gov Macromolecular incorporation assays showed a significant reduction in [³H]-uracil incorporation (indicating DNA synthesis) in Mtb treated with this compound. acs.org

Resistance Mechanisms and Frequency of Resistance Development

In Staphylococcus aureus, the replicative DNA polymerase, DnaE, has been identified as the target of this compound A1. acs.orgnih.govbiorxiv.orgnih.gov Resistance in S. aureus was observed at a very low frequency (~1 × 10⁻⁹) and mapped to the dnaE gene, involving a single base-pair change. nih.govfrontiersin.org The identification of narR/ngnU, a dnaE homologue located near the this compound biosynthetic gene cluster in the producer organism, Nocardia sp. CS682, suggests a potential self-resistance mechanism using NarR/NgnU as a "decoy". acs.orgbiorxiv.orgresearchgate.net This decoy DnaE homologue in the producer organism would presumably need to bind this compound in a DNA-independent manner to fulfill its role in self-resistance. researchgate.net

In Mycobacterium tuberculosis, multiple attempts to isolate spontaneous this compound-resistant mutants by plating high numbers of bacilli on media containing this compound were unsuccessful, yielding no heritably resistant mutants. acs.org this compound-mediated disruption of replisome function triggers a DNA damage response in Mtb. acs.orgresearchgate.net This response includes the upregulation of genes involved in recombination repair (recA), DNA-damage-induced mutagenesis and damage tolerance (dnaE2, imuA′, imuB), a PafBC-regulated DSB-resecting motor-nuclease (adnAB), and a cell wall hydrolase (chiZ). acs.orgresearchgate.net The lack of heritable resistant mutants in Mtb suggests a low frequency of resistance development, potentially due to the drug's mechanism triggering a DNA damage response that the organism's repair systems cannot easily overcome. acs.orgnih.gov

Investigations of Antineoplastic Activities of Analogues

While this compound A1 itself is primarily known for its antibacterial activity, novel analogues have been investigated for potential antineoplastic properties. acs.orgnih.govmdpi.comresearchgate.netnih.gov

Inhibition of Cancer Cell Proliferation in In Vitro Models

A novel this compound A1 analogue, 23-demethyl 8,13-deoxythis compound (referred to as compound 9), has shown potential antitumor activity, unlike this compound A1 and other analogues. acs.orgnih.govmdpi.comresearchgate.netnih.gov Compound 9 suppressed the growth of various cancer cell lines, including gastric, lung, skin, liver, colon, brain, breast, and cervical cancer, at concentrations that did not significantly affect normal cell growth. mdpi.com Notably, compound 9 exhibited the highest inhibitory effect on the proliferation of gastric cancer (GC) cells. mdpi.com Further analysis of its mechanism in AGS gastric cancer cells revealed that compound 9 inhibits growth by inducing G2/M cell cycle arrest, apoptosis (mediated by reactive oxygen species and caspases), and autophagy, partly through the downregulation of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway. mdpi.comresearchgate.net Compound 9 also suppressed the proliferation of non-small cell lung cancer (NSCLC) cancer stem cells (CSCs) and inhibited tumor sphere formation in vitro. researchgate.net

Interactive Data Table 2: In Vitro Inhibition of Cancer Cell Proliferation by Compound 9

| Cancer Cell Line | Effect on Proliferation | Associated Mechanisms | Source |

| Gastric Cancer | Suppressed | G2/M cell cycle arrest, apoptosis (ROS/caspase-mediated), autophagy, downregulation of PI3K/AKT/mTOR pathway | mdpi.comresearchgate.net |

| Lung Cancer | Suppressed | Inhibition of tumor sphere formation (in CSCs) | researchgate.net |

| Skin Cancer | Suppressed | mdpi.com | |

| Liver Cancer | Suppressed | mdpi.com | |

| Colon Cancer | Suppressed | mdpi.com | |

| Brain Cancer | Suppressed | mdpi.com | |

| Breast Cancer | Suppressed | mdpi.com | |

| Cervical Cancer | Suppressed | mdpi.com |

Anti-angiogenic Effects and Associated Mechanisms

Compound 9, the novel this compound A1 analogue, has also been investigated for its anti-angiogenic activity. nih.govmdpi.comresearchgate.netnih.gov It effectively inhibited in vitro angiogenic characteristics of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF), including proliferation, invasion, capillary tube formation, and adhesion. nih.govnih.gov

The anti-angiogenic properties of compound 9 are related to the downregulation of VEGF/VEGFR2-mediated downstream signaling pathways in endothelial cells. nih.govnih.gov Compound 9 was found to inhibit the VEGF-stimulated phosphorylation of VEGFR2 and its downstream effectors, including STAT3, AKT, and ERK1/2, in HUVECs. nih.gov While it did not significantly affect the total protein levels of these downstream effectors, it markedly reduced the level of VEGFR2, suggesting it might obstruct VEGFR2 dimerization. nih.gov Additionally, compound 9 significantly reduced the expression levels of matrix metalloproteinase (MMP)-2 and MMP-9 in HUVECs, enzymes involved in the degradation of the vascular basement membrane crucial for endothelial cell invasion and migration. nih.gov

Furthermore, compound 9 decreased in vitro AGS gastric cancer cell-induced angiogenesis of HUVECs by blocking the expression of hypoxia-inducible factor-1α (HIF-1α) and VEGF in the AGS tumor cells. nih.govmdpi.comnih.gov This suggests a dual mechanism of action, targeting both endothelial cell signaling and tumor cell-mediated angiogenic factor production. nih.gov Proteomic analysis and functional studies indicate that the anticancer and anti-angiogenic effects of compound 9 are associated with the downregulation of cyclophilin A (CypA) function, and compound 9 has been shown to bind to CypA. mdpi.comtandfonline.comsemanticscholar.org CypA knockdown also decreased the accumulation of HIF-1α protein and the production of VEGF induced by hypoxia in AGS cells, supporting CypA as a cellular target responsible for the anti-angiogenic potential of compound 9 in GC cells. mdpi.com

Leukemia Cell Differentiation Induction by this compound A1

This compound A1 has been shown to influence the differentiation of leukemia cells. Research indicates that this compound A1 can promote the differentiation of human myeloid leukemia cell lines. wikipedia.orgmdpi.comnih.govcaltagmedsystems.co.uk Specifically, studies have demonstrated that this compound A1 enhances the differentiation induced by agents such as 1,25-dihydroxyvitamin D3 and all-trans retinoic acid in HL-60 leukemia cells. caltagmedsystems.co.uk This effect is reported to occur via the involvement of PKCbetaI/MAPK pathways. wikipedia.org

Anti-inflammatory and Antioxidant Activities

This compound A1 exhibits both anti-inflammatory and antioxidant activities, which have been investigated in various in vitro and in vivo models. medchemexpress.comnih.govresearchgate.netexcli.denih.govresearchgate.netfao.org

Inhibition of Inflammatory Responses in Macrophage Models

Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that this compound A1 can significantly inhibit inflammatory responses. nih.govresearchgate.netexcli.de this compound A1 treatment attenuated the LPS-induced release of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.netexcli.de This inhibition was associated with a decrease in the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for the production of NO and PGE2, respectively. nih.govresearchgate.netexcli.de Furthermore, this compound A1 reduced the production and extracellular secretion of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 in LPS-stimulated macrophages. nih.govresearchgate.netexcli.de

The anti-inflammatory effects of this compound A1 in macrophages are, at least in part, related to the inactivation of the NF-κB signaling pathway. nih.govresearchgate.netexcli.de this compound A1 was observed to abolish the LPS-mediated nuclear translocation of nuclear factor-kappa B (NF-κB) and the degradation of its inhibitor, IκB-α. nih.govresearchgate.netexcli.de

| Inflammatory Mediator/Cytokine | Effect of this compound A1 on LPS-stimulated RAW 264.7 Macrophages | Associated Mechanism |

| Nitric Oxide (NO) | Inhibited release | Decreased iNOS expression |

| Prostaglandin E2 (PGE2) | Inhibited release | Decreased COX-2 expression |

| TNF-α | Reduced production and secretion | Suppression of expression |

| IL-1β | Reduced production and secretion | Suppression of expression |

| IL-6 | Reduced production and secretion | Suppression of expression |

| NF-κB Nuclear Translocation | Abolished | Inhibition of NF-κB signaling |

| IκB-α Degradation | Abolished | Inhibition of NF-κB signaling |

Reduction of Oxidative Stress Markers

This compound A1 has demonstrated the ability to suppress the generation of reactive oxygen species (ROS) in LPS-stimulated RAW 264.7 macrophages. nih.govresearchgate.netexcli.de This finding supports the potential of this compound A1 as an antioxidant for managing oxidative stress, particularly when associated with inflammatory responses. nih.govresearchgate.netexcli.de Additionally, this compound A1 has been reported to protect against tacrolimus-induced oxidative stress in hirame natural embryo (HINAE) cells, suggesting a broader antioxidant capacity. mdpi.comnih.govresearchgate.netfao.orgresearchgate.netrepec.org In HINAE cells, this compound A1 attenuated tacrolimus-induced increases in ROS generation and mitochondrial dysfunction, and prevented DNA damage and apoptosis, partly by scavenging ROS. mdpi.comnih.govfao.orgresearchgate.netrepec.org

In vivo Studies in Zebrafish Models for Inflammation and Oxidative Stress

The anti-inflammatory and antioxidant potential of this compound A1 observed in macrophage models has been further investigated in in vivo studies using LPS-injected zebrafish larvae. nih.govresearchgate.netexcli.denih.govresearchgate.netresearchgate.net Zebrafish models are recognized as suitable in vivo systems for evaluating anti-inflammatory and antioxidant efficacy due to their similar inflammatory and oxidative reactions to mammals upon LPS stimulation. nih.govexcli.de In this model, this compound A1 exhibited strong protective effects against the production of both NO and ROS induced by LPS injection. nih.govresearchgate.netexcli.denih.govresearchgate.netresearchgate.net These in vivo results in zebrafish larvae corroborate the in vitro findings from macrophage studies, indicating that this compound A1 can ameliorate LPS-induced inflammatory and oxidative effects at the organism level. nih.govresearchgate.netexcli.denih.gov

| Model Organism | Stimulus | Effect of this compound A1 | Observed Outcome |

| Zebrafish Larvae | LPS | Protected against increased NO production | Reduced inflammatory response |

| Zebrafish Larvae | LPS | Protected against increased ROS production | Reduced oxidative stress |

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Antimicrobial Activity

Nargenicin (B1140494) A1 is known for its effective antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgnih.govnih.govabcam.com Its antibacterial mechanism involves targeting the bacterial replicative DNA polymerase, DnaE. abcam.com Studies have shown that this compound binds to Mycobacterium tuberculosis (Mtb) DnaE1 in the presence of DNA, inhibiting replication by positioning itself between the polymerase and the terminal base pair of the DNA, effectively occupying the space of the incoming nucleotide and templating base. abcam.com The activity of this compound against Mtb appears to be partly dependent on the DNA binding affinity of the replicative polymerase.

The presence of the pyrrole (B145914) moiety and the characteristic ether linkage are suggested to be essential for the antibacterial activity of this compound A1. While detailed comparative SAR data for a wide range of structural modifications specifically impacting antimicrobial activity is limited in the provided sources, the essentiality of these core structural elements is highlighted.

SAR for Antineoplastic and Anti-angiogenic Potency of Analogues

Beyond its antibacterial properties, research has identified this compound analogues with promising antineoplastic and anti-angiogenic activities. A notable example is 23-demethyl 8,13-deoxythis compound, referred to as compound 9. nih.gov Unlike this compound A1, compound 9 exhibits potential antitumor and anti-angiogenic effects. nih.gov

Compound 9 has demonstrated potent antitumor activity by inducing G2/M cell cycle arrest, apoptosis, and autophagy. nih.gov It showed particular sensitivity against AGS gastric cancer cells compared to other tested cancer cell lines and importantly, did not exhibit cytotoxicity against normal cell lines. Mechanistically, compound 9 targets Cyclophilin A (CypA) and inhibits the CD147-mediated MAPK signaling pathway, leading to suppressed proliferation, migration, invasion, and angiogenesis in gastric cancer cells. Furthermore, compound 9 effectively suppressed proliferation and promoted apoptosis in MKN45-derived gastric cancer stem cells by inducing cell cycle arrest at the G0/G1 phase and activating the caspase cascade.

Another this compound A1 derivative has been reported to inhibit angiogenesis through the downregulation of endothelial VEGF/VEGFR2 signaling and the tumoural HIF-1α/VEGF pathway. These findings indicate that specific modifications to the this compound A1 structure, such as the demethylation at position 23 and deoxygenation at positions 8 and 13 in compound 9, can lead to a shift in biological activity from primarily antibacterial to potent antineoplastic and anti-angiogenic effects.

Here is a summary of reported activities for this compound A1 and compound 9:

| Compound | Activity Type | Specific Effect | Relevant Data |

| This compound A1 | Antibacterial | Effective against Gram-positive bacteria, including MRSA. wikipedia.orgnih.govnih.govabcam.com | MIC values against S. aureus strains in the range of 0.2 μg/mL. |

| 23-demethyl 8,13-deoxythis compound (Comp. 9) | Antineoplastic | Potent antitumor activity, induces G2/M arrest, apoptosis, autophagy. nih.gov | Most sensitive against AGS gastric cancer cells (lowest IC₅₀ values). |

| 23-demethyl 8,13-deoxythis compound (Comp. 9) | Anti-angiogenic | Inhibits angiogenesis. | Suppresses proliferation, migration, invasion, and tube formation. |

| This compound A1 Derivative | Anti-angiogenic | Inhibits angiogenesis. | Downregulates VEGF/VEGFR2 and HIF-1α/VEGF pathways. |

Influence of Ether Bridge and Decalin Moiety on Biological Functions

This compound is structurally defined by a rare ether-bridged cis-decalin motif. wikipedia.orgnih.govymilab.comdelta-f.comnih.gov The formation of the ether bridge involves an iron- and α-ketoglutarate-dependent dioxygenase acting on a deoxygenated precursor, 8,13-deoxythis compound. ymilab.com

Production Optimization and Biotechnological Approaches

Fermentation Process Optimization for Nargenicin (B1140494) Production

Optimizing the fermentation process involves refining various parameters to create an environment conducive to high-level production of this compound A1 by Nocardia sp. CS682.

Strain Improvement (e.g., Nocardia sp. CS682 recombinant strains)

Strain improvement is a crucial aspect of enhancing this compound production. Nocardia sp. CS682 has been the subject of genetic manipulation to improve its this compound A1 yield. Recombinant strains have been developed through techniques aimed at increasing the supply of biosynthetic precursors and enhancing the efficiency of the biosynthetic pathway jmb.or.krnih.gov. For example, strains expressing S-adenosylmethionine synthetase (MetK) or the acetyl-CoA carboxylase complex (AccA2 and AccBE) have shown improved this compound A1 production jmb.or.krnih.gov.

Media Composition and Precursor Supplementation Effects (e.g., methyl oleate (B1233923), sodium propionate (B1217596), sodium acetate)

The composition of the fermentation medium significantly impacts this compound A1 production. Supplementation with specific biosynthetic precursors has been demonstrated to enhance titers in Nocardia sp. CS682 and its metabolically engineered derivatives jmb.or.krnih.govresearchgate.netkoreascience.kr.

Studies have investigated the effects of supplementing the culture broth with methyl oleate, sodium propionate, and sodium acetate (B1210297) on this compound A1 production jmb.or.krnih.govresearchgate.netkoreascience.kr. These compounds serve as probable sources of acyl-CoA and other building blocks for polyketide synthesis jmb.or.krkoreascience.kr.

Research indicates that the optimal concentrations of these precursors can lead to substantial increases in this compound A1 yield. For instance, supplementation of wild-type Nocardia sp. CS682 with 30 mM methyl oleate resulted in approximately a 4.62-fold increase in this compound A1 production. Supplementation with 15 mM sodium propionate and 15 mM sodium acetate led to approximately 4.25-fold and 2.81-fold increases, respectively, in the wild-type strain jmb.or.krnih.govresearchgate.netkoreascience.kr.

In metabolically engineered strains, the effects of precursor supplementation were even more pronounced. In Nocardia sp. metK18 (expressing MetK), supplementation with 30 mM methyl oleate, 15 mM sodium propionate, and 15 mM sodium acetate resulted in approximately 5.57-fold, 5.01-fold, and 3.64-fold increases in this compound A1 production, respectively jmb.or.krnih.govresearchgate.netkoreascience.kr. For Nocardia sp. ACC18 (expressing AccA2 and AccBE), these supplements led to approximately 6.99-fold, 6.46-fold, and 5.58-fold increases, respectively jmb.or.krnih.govresearchgate.netkoreascience.kr.

The following table summarizes the fold increase in this compound A1 production with precursor supplementation in different Nocardia sp. CS682 strains:

| Strain | Supplement (Concentration) | Fold Increase in this compound A1 Production | Source |

| Nocardia sp. CS682 | Methyl oleate (30 mM) | ~4.62 | jmb.or.krnih.govresearchgate.netkoreascience.kr |

| Nocardia sp. CS682 | Sodium propionate (15 mM) | ~4.25 | jmb.or.krnih.govresearchgate.netkoreascience.kr |

| Nocardia sp. CS682 | Sodium acetate (15 mM) | ~2.81 | jmb.or.krnih.govresearchgate.netkoreascience.kr |

| Nocardia sp. metK18 | Methyl oleate (30 mM) | ~5.57 | jmb.or.krnih.govresearchgate.netkoreascience.kr |

| Nocardia sp. metK18 | Sodium propionate (15 mM) | ~5.01 | jmb.or.krnih.govresearchgate.netkoreascience.kr |

| Nocardia sp. metK18 | Sodium acetate (15 mM) | ~3.64 | jmb.or.krnih.govresearchgate.netkoreascience.kr |

| Nocardia sp. ACC18 | Methyl oleate (30 mM) | ~6.99 | jmb.or.krnih.govresearchgate.netkoreascience.kr |

| Nocardia sp. ACC18 | Sodium propionate (15 mM) | ~6.46 | jmb.or.krnih.govresearchgate.netkoreascience.kr |

| Nocardia sp. ACC18 | Sodium acetate (15 mM) | ~5.58 | jmb.or.krnih.govresearchgate.netkoreascience.kr |

Statistical optimization of specific precursors, such as proline and glucose, and their feeding time has also been explored, leading to significant increases in this compound production in engineered strains researchgate.netresearchgate.netnih.gov. One study reported a ~24-fold higher this compound production in Nocardia sp. GAP with optimized feeding compared to the wild-type strain without feeding researchgate.netresearchgate.netnih.gov.

Metabolic Engineering Strategies

Metabolic engineering involves the targeted modification of cellular pathways to enhance the production of desired compounds like this compound A1.

Genetic Manipulation of Biosynthetic Pathways (e.g., overexpressing genes, synthetic biology platforms)

Genetic manipulation of the this compound biosynthetic pathway in Nocardia sp. CS682 has been a key strategy for improving production nih.govresearchgate.netnih.govresearchgate.net. This includes techniques such as overexpressing genes involved in precursor supply or the biosynthetic pathway itself.

Heterologous expression of genes like S-adenosylmethionine synthetase (MetK1-sp) from S. peucetius and the acetyl-CoA carboxylase complex (AccA2 and AccBE) from S. coelicolor A3(2) in Nocardia sp. CS682 has been shown to boost this compound A1 production jmb.or.krnih.govresearchgate.net. Overexpression of MetK1-sp resulted in approximately a 2.8-fold increase, while expression of the acetyl-CoA carboxylase genes led to about a 3.8-fold increase by increasing the precursor pool nih.govresearchgate.net.

Synthetic biology platforms have also been developed to facilitate the modular assembly of multiple genes for genetic engineering in Nocardia sp. CS682 researchgate.netresearchgate.netnih.gov. These platforms utilize multi-monocistronic vectors that allow each cloned gene to be under the control of its own promoter and ribosome binding site, enabling the co-expression of multiple genes involved in different aspects of this compound biosynthesis, such as pyrrole (B145914) moiety biogenesis, glucose utilization, and malonyl-CoA synthesis researchgate.netresearchgate.netnih.gov.

Genetic manipulation techniques, including the use of CRISPR-Cas9, have also been employed for genome mining and engineering in Nocardia species, which can indirectly contribute to understanding and manipulating this compound production pathways mdpi.comnih.gov. Deletion of the entire this compound biosynthetic gene cluster in Nocardia sp. CS682 has been used to explore the production of other secondary metabolites, highlighting the potential for pathway engineering mdpi.commdpi.com. Overexpression of regulatory genes, such as SARP regulators, can also influence the production of secondary metabolites, including potentially impacting this compound biosynthesis mdpi.comnih.gov.

Understanding the tailoring steps in this compound A1 biosynthesis through the identification of intermediates and enzymatic reactions further provides targets for genetic manipulation to enhance production or generate novel analogues acs.orgnih.gov.

Analytical Methodologies for Nargenicin Research

Quantitative Analysis in Complex Biological Matrices (e.g., culture broth)

Quantitative analysis of Nargenicin (B1140494) in complex biological matrices like culture broth is essential for monitoring production yields and studying its biosynthesis. A simple and sensitive high-performance liquid chromatography (HPLC) method has been developed for the quantitative analysis of this compound in the culture broth of Nocardia sp. CS682. nih.gov This method involves extracting this compound from the culture broth using ethyl acetate (B1210297). nih.gov The extracted this compound is then analyzed by HPLC using a specific solvent system and detected at 215 nm. nih.gov The calibration curve for this compound using this method showed linearity with a correlation coefficient greater than 0.99, indicating its suitability for precise analysis of this compound in cell-free culture medium. nih.gov This method may also be applicable to the analysis of similar compounds in other bacterial cultures. nih.gov

Research has also focused on enhancing the production of this compound A1 from Nocardia sp. CS682 by supplementing the culture medium with different biosynthetic precursors. jmb.or.kr Quantitative analysis using HPLC was employed to compare the amount of this compound A1 produced by different strains and under varying conditions. jmb.or.kr A calibration curve for this compound was used as a reference for quantification. jmb.or.kr The experimental data were typically averaged from multiple extractions. jmb.or.kr Various precursors, including methyl oleate (B1233923), sodium propionate (B1217596), and sodium acetate, were investigated for their effect on this compound A1 production, with methyl oleate showing the most significant enhancement in certain strains. researchgate.net

Chromatographic and Spectrometric Techniques Applied in this compound Research

Chromatographic and spectrometric techniques are fundamental to the isolation, purification, identification, and structural characterization of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of this compound. An HPLC method utilizing a reverse-phase C-18 column with a mobile phase composed of acetonitrile (B52724) and water with trifluoroacetic acid has been reported for the analysis of this compound A1 production. jmb.or.kr Detection in this method was carried out using a UV absorbance detector monitoring at 236 nm. jmb.or.kr Preparative HPLC has also been employed for the purification of this compound A1 and its glycosylated derivatives from reaction mixtures. researchgate.netnih.gov

Ultra-high performance liquid chromatography-photodiode array (UPLC-PDA) has been coupled with high-resolution quantitative time-of-flight-electrospray ionization mass spectroscopy (HR-QTOF ESI-MS/MS) for the structural elucidation and characterization of this compound A1 glycosides. researchgate.net UPLC-PDA analysis using a reverse-phase C18 column and a binary mobile phase has been used for spectroscopic analysis and conversion quantification of this compound A1 and its glucosides. researchgate.net HR-QTOF ESI/MS analysis is crucial for determining the molecular formula and confirming the presence of this compound and its analogs by analyzing their mass-to-charge ratios. nih.govbiorxiv.org

Mass Spectrometry (MS), including LC/MS and LC-MS/MS, plays a vital role in confirming the identity of this compound and its derivatives. jmb.or.krgoogle.com LC/MS analysis has been used to confirm the major peaks corresponding to this compound A1. jmb.or.kr High-resolution quadrupole-time of flight electrospray ionization-mass spectrometry (HR-QTOF ESI/MS) has been used to analyze extracts and confirm the presence of this compound with a specific mass-to-charge ratio for its sodium adduct ([M+Na]⁺). nih.gov MALDI-TOF MS has been used in proteomic analysis to identify proteins whose expression is affected by this compound analogs. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D NMR (¹H-NMR and ¹³C-NMR) and 2D NMR (COSY, HMBC, and HSQC), is indispensable for the detailed structural elucidation of this compound and its newly synthesized derivatives. researchgate.netnih.govresearchgate.netresearchgate.net NMR analyses have been used to re-confirm the structure of overproduced this compound A1 and to elucidate the exact position of glycosylation in this compound A1 glucopyranoside derivatives. researchgate.netresearchgate.net The coupling constants observed in ¹H-NMR analyses help determine the configuration of glycosidic linkages. researchgate.net ¹³C-NMR analysis provides information about the carbon skeleton, including the presence of anomeric carbons in glycosylated compounds. researchgate.net

Thin-layer chromatography (TLC) has been used to monitor purification steps during the isolation of this compound C1. google.com.na

Gas Chromatography-Mass Spectrometry (GC-MS) is another spectrometric technique that can be applied in the analysis of various compounds, and while not exclusively focused on this compound in the provided context, it is a relevant technique for chemical profiling of extracts. nih.gov

These analytical techniques, often used in combination, provide powerful tools for the comprehensive study of this compound, from its production in complex biological matrices to the detailed characterization of its structure and derivatives.

Data Table:

| Technique | Application in this compound Research | Key Findings/Details | Source |

| HPLC | Quantitative analysis in culture broth, Production monitoring | Simple and sensitive method developed for Nocardia sp. CS682 culture broth; Linear calibration curve (R > 0.99). nih.gov | nih.govjmb.or.kr |

| UPLC-PDA | Spectroscopic analysis, Conversion quantification of glycosides | Used with HR-QTOF ESI-MS/MS for structural elucidation of glycosylated derivatives. researchgate.net | researchgate.net |

| LC/MS, LC-MS/MS | Identity confirmation, Metabolite profiling | Confirms major peaks of this compound A1; Analyzes extracts for this compound and analogs. jmb.or.krnih.gov | jmb.or.krnih.gov |

| HR-QTOF ESI/MS | Molecular formula determination, Confirmation of compounds | Used to analyze extracts and confirm this compound based on m/z ratio. nih.gov | nih.gov |

| MALDI-TOF MS | Proteomic analysis | Used to identify proteins affected by this compound analogs. mdpi.com | mdpi.com |

| NMR (¹H, ¹³C, 2D) | Structural elucidation, Confirmation of structure, Glycosylation site | Re-confirms this compound A1 structure; Elucidates glycosylation positions in derivatives. researchgate.netresearchgate.net | researchgate.netnih.govresearchgate.netresearchgate.net |

| TLC | Monitoring purification steps | Used during the isolation of this compound C1. google.com.na | google.com.na |

| GC-MS | Chemical profiling of extracts | General technique for analyzing compounds in extracts. nih.gov | nih.gov |

Future Directions in Nargenicin Research

Advanced Biosynthetic Pathway Engineering for Novel Derivatives

Understanding and manipulating the biosynthetic pathway of nargenicin (B1140494) is a key area for future research aimed at generating novel derivatives with potentially improved or altered biological activities. The biosynthesis of this compound is believed to be closely related to fatty acid biosynthesis, involving the production of a polyketide chain derived from precursors like acetate (B1210297) and propionate (B1217596). wikipedia.org This chain undergoes cyclization and a Diels-Alder reaction to form the core structure, followed by further modifications such as the addition of an ether bridge and a methoxy (B1213986) substituent. wikipedia.org The pyrrole (B145914) moiety in this compound A1 is derived from L-proline through the action of specific enzymes. researchgate.net

Metabolic engineering approaches have already shown success in enhancing this compound A1 production in Nocardia sp. CS682 by optimizing precursor supply. Supplementation with methyl oleate (B1233923), sodium propionate, and sodium acetate has led to significant increases in this compound A1 titers. nih.gov Specifically, methyl oleate demonstrated the most effectiveness among the tested precursors. nih.gov

Furthermore, inactivation of the this compound A1 biosynthetic gene cluster has been used as a metabolic engineering strategy to activate the production of novel secondary metabolites, such as a tetrahydroxynaphthalene (THN) derivative from Nocardia sp. CS682. mdpi.com This indicates the potential for pathway engineering to unlock the production of diverse compounds from the same organism.

Generating novel glycosylated derivatives of this compound A1 has also been achieved through enzymatic modification and one-pot reaction systems involving modified uridine (B1682114) diphosphate (B83284) (UDP)-glucose and UDP-2-deoxyglucose combined with glycosyltransferase. researchgate.netnih.gov These efforts have resulted in the creation of derivatives like this compound A1 11-O-β-D-glucopyranoside and this compound A1 18-O-β-D-glucopyranoside. nih.gov

Future research in this area will likely involve more sophisticated genetic manipulation techniques to alter specific enzymatic steps in the biosynthetic pathway, introduce genes for novel tailoring enzymes, or combine modules from different polyketide synthase systems to create hybrid molecules. This could lead to the generation of a library of this compound analogues with modified structures and potentially enhanced or entirely new biological profiles.

Data on Enhanced this compound A1 Production

| Supplement | Concentration (mM) | Fold Increase in this compound A1 Production (Nocardia sp. CS682) |

| Methyl Oleate | 30 | ~4.62 |

| Sodium Propionate | 15 | ~4.25 |

| Sodium Acetate | 15 | ~2.81 |

Note: This table is a static representation of data discussed in the text.

Comprehensive Mechanistic Insights into this compound and Analogues' Biological Activities

A deeper understanding of the precise molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents or research tools. This compound A1 has been shown to inhibit bacterial DNA replication by targeting DnaE, the replicative DNA polymerase, in Staphylococcus aureus. nih.govresearchgate.netnih.gov Studies in Mycobacterium tuberculosis (Mtb) have further revealed that this compound is a bactericidal genotoxin that induces a DNA damage response and inhibits growth by blocking the replicative DNA polymerase, DnaE1. researchgate.netnih.gov Cryo-electron microscopy analysis has shown that this compound binds to Mtb DnaE1 in a DNA-dependent manner, occupying the position of both the incoming nucleotide and templating base. researchgate.netnih.govacs.org

Beyond its antibacterial mechanism, research is ongoing to elucidate the mechanisms behind other observed activities. This compound A1 has been reported to attenuate lipopolysaccharide (LPS)-induced inflammatory and oxidative responses, potentially by blocking the NF-κB signaling pathway. nih.govexcli.de It has also shown potential for treating inflammatory neurodegenerative diseases by inhibiting the inflammatory response in microglia. nih.govexcli.de

Novel this compound A1 analogues have demonstrated anticancer activities with distinct mechanisms. For instance, a novel analogue, compound 9 (23-demethyl 8,13-deoxythis compound), has shown potent antitumor activity by inducing G2/M cell cycle arrest, apoptosis, and autophagy via the downregulation of the PI3K/AKT/mTOR pathway in gastric cancer cells. mdpi.comnih.gov This same analogue also exhibits antiangiogenic activity by inhibiting VEGF/VEGFR2 signaling in endothelial cells and the HIF-1α/VEGF pathway in tumor cells. mdpi.com

Future research should focus on identifying the primary cellular targets for the non-antibacterial activities of this compound and its derivatives using techniques such as target-based screening, proteomics, and chemical genetics. Detailed structural studies, including co-crystallography or advanced cryo-EM of this compound and its analogues bound to their targets, will provide invaluable insights for rational design efforts.

Exploration of this compound as a Probe for Biological Processes

Given its diverse biological activities and relatively complex structure, this compound holds potential as a molecular probe to investigate fundamental biological processes. Its ability to specifically inhibit bacterial DNA replication through interaction with DnaE makes it a valuable tool for studying bacterial DNA synthesis and repair mechanisms. nih.govresearchgate.netnih.gov

The observed effects of this compound on cell differentiation, inflammation, oxidative stress, and angiogenesis suggest its utility in dissecting the signaling pathways involved in these processes. wikipedia.orgabcam.commdpi.comnih.govexcli.de By using this compound or its derivatives to perturb these pathways, researchers can gain a better understanding of the molecular events and interactions that govern them.

Future research could involve synthesizing labeled versions of this compound (e.g., fluorescent or radioactive tags) to track its distribution and binding partners within cells. Chemoproteomics approaches could be employed to identify proteins that interact with this compound, providing further clues about its mechanisms of action and potential off-targets. Using this compound as a tool in cell-based assays and in vivo models could help delineate the roles of specific pathways in various physiological and pathological conditions.

Rational Design of this compound-Based Research Tools